BENGHE Foundational & Exploratory

Check Availability & Pricing

Thermochemical Profile of 3-Methoxybutan-2-
onhe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 3-Methoxybutan-2-one

Cat. No.: B3048630

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available thermochemical data
for 3-Methoxybutan-2-one (CAS No: 17742-05-1). Despite its growing interest as a
sustainable, bio-based solvent, a thorough review of scientific literature reveals a notable
absence of experimentally determined thermochemical properties such as enthalpy of
formation, entropy, and heat capacity for this specific compound.[1][2] This document
summarizes the known physical and chemical properties of 3-Methoxybutan-2-one, outlines
the standard experimental and computational methodologies that would be employed for the
determination of its thermochemical data, and presents relevant data from structurally similar
compounds to provide context for researchers. The synthesis pathway and general
thermochemical investigation workflows are also visualized to aid in conceptual understanding.

Introduction

3-Methoxybutan-2-one, an organic compound with the molecular formula CsH1002, is gaining
attention in the field of green chemistry as a potential replacement for conventional chlorinated
solvents.[3] Its synthesis from bio-based feedstocks like acetoin (3-hydroxybutan-2-one)
positions it as a sustainable alternative in various chemical applications.[3] A fundamental
understanding of the thermochemical properties of 3-Methoxybutan-2-one is crucial for its
application in process design, safety assessments, and computational modeling of reaction
kinetics and thermodynamics.
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This guide serves to consolidate the current knowledge on the thermochemistry of 3-
Methoxybutan-2-one, highlight the existing data gaps, and provide researchers with the
necessary theoretical framework and experimental protocols for future investigations.

Physicochemical Properties of 3-Methoxybutan-2-
one

While direct experimental thermochemical data is not available, basic physicochemical
properties have been reported in the literature.

Property Value Source
Molecular Formula CsH1002 [1]
Molecular Weight 102.13 g/mol [1]
CAS Number 17742-05-1 [1]
IUPAC Name 3-methoxybutan-2-one [1]
Synonyms 3-methoxy-2-butanone [1]

Thermochemical Data

A comprehensive search of available literature and databases did not yield any experimentally
determined thermochemical data for 3-Methoxybutan-2-one. This represents a significant data
gap for a compound with potential for wide industrial use.

For the purpose of providing context, the following table presents computationally derived
thermochemical data for the structurally related, but distinct, compound 3-methoxybutan-2-ol. It
IS imperative to note that these values are not for 3-Methoxybutan-2-one and should be used
with caution as estimations.

Table 3.1: Calculated Thermochemical Properties of 3-Methoxybutan-2-ol (CAS 53778-72-6)
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Property Value Unit Source (Method)

Standard Gibbs Free

Energy of Formation -255.48 kJ/mol Joback Calculated
(AfG®)
Enthalpy of Formation

-441.54 kJ/mol Joback Calculated
(Gas, AfH°gas)
Enthalpy of Fusion

6.94 kJ/mol Joback Calculated
(AfusH®)
Enthalpy of

45.04 kJ/mol Joback Calculated

Vaporization (AvapH®)

Experimental Protocols for Thermochemical Data
Determination

For researchers aiming to fill the existing data gap, the following are detailed methodologies for
the experimental determination of key thermochemical properties, based on standard practices
for similar organic compounds.[4][5]

Enthalpy of Combustion and Formation

The standard molar enthalpy of formation in the condensed phase, AfH°m(cr or I), can be
derived from the standard molar enthalpy of combustion, AcH°m.

Experimental Technique: Static Bomb Combustion Calorimetry

o Sample Preparation: A precisely weighed pellet of the liquid 3-Methoxybutan-2-one,
enclosed in a sealed polyethylene ampoule, is placed in a silica crucible.

o Calorimeter Setup: The crucible is positioned in a static bomb calorimeter. A cotton thread
fuse is attached to a platinum ignition wire and placed in contact with the sample.

e Combustion: The bomb is charged with high-purity oxygen to a pressure of approximately
3.04 MPa. A known amount of distilled water is added to the bomb to ensure saturation of
the final gaseous products. The calorimeter is then filled with a known mass of water and
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brought to a constant temperature (e.g., 298.15 K). The sample is ignited by passing a
current through the platinum wire.

o Data Acquisition: The temperature of the water in the calorimeter is monitored over time. The
adiabatic temperature change is determined and corrected for heat exchange.

o Calibration: The energy equivalent of the calorimeter is determined by the combustion of a
certified standard, such as benzoic acid.

o Calculation: The standard molar enthalpy of combustion is calculated from the energy
equivalent of the calorimeter and the corrected temperature rise. The standard molar
enthalpy of formation is then derived using Hess's law, requiring the standard enthalpies of
formation of the combustion products (COz(g) and H20(l)).

Enthalpy of Vaporization/Sublimation

The enthalpy of phase transition from a condensed phase (liquid or solid) to the gaseous phase
is a critical parameter.

Experimental Technique: Calvet Microcalorimetry

e Apparatus: A high-temperature Calvet microcalorimeter is used to measure the heat flow
associated with vaporization.

o Sample Preparation: A small, accurately weighed amount of 3-Methoxybutan-2-one is
placed in a Knudsen effusion cell. The cell has a small orifice of known area.

o Measurement: The effusion cell is introduced into the calorimeter at a constant temperature.
The heat absorbed during the vaporization of the sample as it effuses into a vacuum is
measured.

o Data Analysis: The standard molar enthalpy of vaporization, AlgH°m, is determined from the
measured heat flow and the mass of the sample that has vaporized. Measurements are
typically performed over a range of temperatures.

Computational Protocols for Thermochemical Data
Estimation
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In the absence of experimental data, computational chemistry provides a powerful tool for
estimating thermochemical properties.

Computational Method: G3(MP2)//B3LYP

High-level ab initio calculations, such as the G3(MP2)//B3LYP composite method, can be
employed to predict gas-phase enthalpies of formation.[5]

e Geometry Optimization: The molecular geometry of 3-Methoxybutan-2-one is optimized
using Density Functional Theory (DFT) with the B3LYP functional and a suitable basis set
(e.g., 6-31G(d)).

 Vibrational Frequencies: The vibrational frequencies are calculated at the same level of
theory to confirm that the optimized structure is a true minimum on the potential energy
surface and to obtain the zero-point vibrational energy (ZPVE).

» Single-Point Energy Calculations: A series of higher-level single-point energy calculations
are performed on the optimized geometry using methods such as QCISD(T) and MP2 with
larger basis sets.

o Composite Energy Calculation: The final G3(MP2) energy is calculated by combining the
results of these calculations with empirical higher-level corrections.

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is determined using
an atomization or isodesmic reaction scheme, which helps to cancel out systematic errors in
the calculations.

Visualizations
Synthesis of 3-Methoxybutan-2-one

The following diagram illustrates the one-step, solvent-free synthesis of 3-Methoxybutan-2-
one from acetoin and dimethyl carbonate.[3]
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Caption: Synthesis pathway of 3-Methoxybutan-2-one.

Thermochemical Investigation Workflow

This diagram illustrates the logical relationship between experimental and computational
approaches to determining the thermochemical properties of a compound like 3-
Methoxybutan-2-one.

Caption: Workflow for thermochemical analysis.

Conclusion and Future Outlook

3-Methoxybutan-2-one presents itself as a promising green solvent, yet the lack of
fundamental experimental thermochemical data hinders its full potential for industrial
application and academic research. This guide has highlighted this critical data gap and
provided the established experimental and computational protocols necessary for its
determination. It is strongly recommended that future research efforts be directed towards the
experimental measurement of the enthalpy of formation, heat capacity, and entropy of 3-
Methoxybutan-2-one. Such data would not only be invaluable for process engineering and
safety but would also serve as a crucial benchmark for validating and refining computational
thermochemistry models for this important class of bio-derived molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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